molecular formula C11H8ClN3 B11889156 6-chloro-9H-pyrido[3,4-b]indol-3-amine

6-chloro-9H-pyrido[3,4-b]indol-3-amine

Cat. No.: B11889156
M. Wt: 217.65 g/mol
InChI Key: IWLKYYJKGVKWME-UHFFFAOYSA-N
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Description

6-Chloro-9H-pyrido[3,4-b]indol-3-amine (CAS 1376918-23-8) is a substituted beta-carboline compound of significant interest in medicinal chemistry and drug discovery research . The beta-carboline scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets . This particular analog is functionalized with a chloro group at the 6-position and an amino group at the 3-position; such halogen and amino substitutions are key strategies for modulating the compound's lipophilicity, metabolic stability, and binding affinity to target proteins . Researchers value this compound as a versatile synthetic intermediate or building block for developing more complex molecules, particularly for creating target-specific inhibitors . The planar, tricyclic core allows for potential intercalation into DNA and interaction with enzyme active sites, such as kinases and topoisomerases, making it a promising scaffold in oncology research . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Please refer to the product's Safety Data Sheet for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

6-chloro-9H-pyrido[3,4-b]indol-3-amine

InChI

InChI=1S/C11H8ClN3/c12-6-1-2-9-7(3-6)8-4-11(13)14-5-10(8)15-9/h1-5,15H,(H2,13,14)

InChI Key

IWLKYYJKGVKWME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=CC(=NC=C3N2)N

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of 6 Chloro 9h Pyrido 3,4 B Indol 3 Amine and Its Analogs

Strategic Approaches to Pyrido[3,4-b]indole Core Synthesis

The construction of the tricyclic β-carboline system is a critical step in the synthesis of these compounds. The Pictet-Spengler reaction is a cornerstone method for this transformation.

Pictet-Spengler Reaction and its Variants for β-Carboline Formation

The Pictet-Spengler reaction, discovered in 1911, is a fundamental and widely used method for synthesizing tetrahydro-β-carbolines. wikipedia.orgrsc.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org

The reaction mechanism begins with the formation of an imine (Schiff base) from the tryptamine derivative and a carbonyl compound. rsc.org Under acidic conditions, this imine is protonated to form an iminium ion. wikipedia.org The electron-rich indole (B1671886) nucleus then attacks this electrophilic center, leading to the formation of a spirocyclic intermediate. wikipedia.org A subsequent rearrangement and deprotonation yield the tetrahydro-β-carboline product. wikipedia.org

Various acidic catalysts, including Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃), can be employed to facilitate the reaction. rsc.orgrsc.org The choice of catalyst and reaction conditions can influence the reaction yield and selectivity. For instance, using an excessive amount of a Brønsted acid can lead to the protonation of the starting amine, reducing its nucleophilicity and hindering the reaction. rsc.org

The versatility of the Pictet-Spengler reaction allows for the introduction of substituents on the β-carboline core by using appropriately substituted tryptamines and/or carbonyl compounds. nih.gov When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created at the C-1 position. wikipedia.org This has led to the development of asymmetric Pictet-Spengler reactions to produce enantiomerically enriched β-carbolines. wikipedia.orgnih.gov

Oxidative Decarboxylation and Aromatization in Scaffold Construction

Following the formation of the tetrahydro-β-carboline ring system via the Pictet-Spengler reaction, subsequent chemical transformations are often necessary to achieve the fully aromatic pyrido[3,4-b]indole scaffold. A common strategy involves the oxidative decarboxylation of a tetrahydro-β-carboline-1-carboxylic acid intermediate. researchgate.net

For instance, the reaction of 5-chlorotryptamine (B1214102) with glyoxylic acid in an acid-catalyzed Pictet-Spengler reaction yields 6-chloro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid. researchgate.net This intermediate can then be subjected to oxidative decarboxylation and aromatization. researchgate.net Reagents such as iodobenzene (B50100) diacetate can be used to effect this transformation, leading to the formation of the fully aromatic 6-chloro-β-carboline. researchgate.net This aromatization step is crucial for generating the planar, conjugated system characteristic of the final pyrido[3,4-b]indole product. In some cases, the decarboxylation of related indole-3-carboxylic acids can be achieved under metal-free conditions, for example, by heating with a base like potassium carbonate in a suitable solvent. researchgate.net

Synthesis of Substituted Pyrido[3,4-b]indol-3-amine Derivatives

The synthesis of specifically substituted derivatives, such as 6-chloro-9H-pyrido[3,4-b]indol-3-amine, requires methods for introducing the chloro and amine functionalities at the desired positions of the β-carboline core, as well as potential N-alkylation.

Introduction of Chloro Substituents at Position 6

The introduction of a chlorine atom at the 6-position of the pyrido[3,4-b]indole ring system is typically achieved by starting with a correspondingly substituted tryptamine derivative. The synthesis of 6-chloro-β-carbolines often commences with 5-chlorotryptamine as the starting material for the Pictet-Spengler reaction. researchgate.net This ensures that the chlorine atom is incorporated into the final β-carboline structure at the desired position. The use of 5-chloro-2-methyl-1H-indole in other synthetic routes to substituted β-carbolines also demonstrates this strategy of incorporating the halogen at an early stage. nih.gov

Methods for Amine Functionalization at Position 3

The introduction of an amine group at the 3-position of the pyrido[3,4-b]indole scaffold can be accomplished through various synthetic routes. One approach involves the construction of the pyridine (B92270) ring with a precursor to the amine group already in place. For example, a mild and efficient two-step synthesis has been described for 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines. nih.gov In this method, a 3-cyano-β-carboline can be converted to the corresponding 3-cyano-9H-pyrido[3,4-b]indol-1(2H)-one, which could potentially be a precursor for an amino group. nih.gov

Another strategy involves the use of starting materials that already contain the desired amino functionality or a group that can be readily converted to an amine. For instance, the synthesis of pyrido[3,2-b]indol-4-yl-amines has been achieved starting from 3-aminoindole-2-carboxylic acid esters. nih.gov While this is a different isomer, the principle of using an aminated starting material is applicable. The synthesis of 3-amino-1-methyl-5H-pyrido[4,3-b]indole, another isomer, highlights the existence of aminated carbolines. foodb.canih.gov

The following table summarizes some examples of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives synthesized from the corresponding β-carbolines, which could serve as intermediates for amine functionalization. nih.gov

Starting Material (β-carboline)Product (β-carbolinone)Yield (%)
3-Ethoxycarbonyl-β-carboline3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one85
3-Hydroxymethyl-β-carboline3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one78
3-Cyano-β-carboline3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one72
β-Carboline-3-carbohydrazide9H-Pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide67
3-(N-Methylcarbamoyl)-β-carboline3-(N-Methylcarbamoyl)-9H-pyrido[3,4-b]indol-1(2H)-one75

This interactive data table is based on research findings. nih.gov

N-Alkylation Strategies for Pyrido[3,4-b]indoles

N-alkylation of the pyrido[3,4-b]indole system, specifically at the indole nitrogen (N-9 position), is a common derivatization step. Traditional methods for N-alkylation of indoles often involve a two-step process: deprotonation of the indole N-H with a strong base to form an indolyl anion, followed by reaction with an alkylating agent like an alkyl halide. google.com Sodium hydride is a frequently used base for this deprotonation. youtube.com

The choice of solvent can be crucial for the selectivity of N-alkylation over C-alkylation. Polar solvents such as DMSO and DMF tend to favor N-alkylation of the corresponding indolyl anions. researchgate.net More recent methods aim for more efficient and milder conditions. For example, N-alkylation of various N-acidic heterocycles, including indoles, can be achieved using alkyl halides in ionic liquids with potassium hydroxide (B78521) as the base. organic-chemistry.org Catalytic methods using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been developed for efficient N-methylation and N-benzylation of indoles. google.com These reactions can be performed with or without a solvent and can be accelerated by microwave irradiation. google.com

The following table provides examples of conditions for the N-alkylation of indoles.

Alkylating AgentBaseSolventNotes
Alkyl HalidesSodium HydrideNot specifiedA common two-step protocol. google.com
Alkyl HalidesPotassium HydroxideIonic LiquidConvenient and efficient method. organic-chemistry.org
Dimethyl CarbonateDABCO (catalytic)DMF or DMAEfficient N-methylation, can be done under microwave irradiation. google.com
Dibenzyl CarbonateDABCO (catalytic)DMF or DMAEfficient N-benzylation, can be done under microwave irradiation. google.com
AlcoholsTsClNot specifiedOne-pot selective N-alkylation. organic-chemistry.org

This interactive data table summarizes various N-alkylation strategies for indoles.

Regioselective Synthesis of Multi-Substituted Analogs

The regioselective synthesis of multi-substituted pyrido[3,4-b]indole analogs is crucial for developing compounds with specific biological activities. A notable approach involves a one-pot, multi-component reaction to construct the core structure with defined substituent patterns. For instance, the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] has been achieved with high regioselectivity. nih.gov This method involves the fusion of an appropriate isatin, malononitrile (B47326), and an aminopyrazole derivative. nih.gov The reaction proceeds under solvent-free conditions at elevated temperatures, offering an environmentally friendly and efficient route to these complex molecules. nih.gov

For example, the reaction of 5-chloroisatin (B99725) with malononitrile and 3-amino-5-methylpyrazole (B16524) yields 6′-amino-5-chloro-2-oxo-2′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-5′-carbonitrile in good yield. nih.gov This reaction demonstrates the ability to introduce substituents at specific positions of the resulting spiro-fused pyrido[3,4-b]indole system. The scope of this reaction has been extended to various substituted isatins and aminopyrazoles, providing a library of multi-substituted analogs. nih.gov

Table 1: Examples of Regioselectively Synthesized Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] Analogs

Starting IsatinStarting AminopyrazoleResulting Spiro CompoundYield (%)
5-Chloroisatin3-Amino-5-methylpyrazole6′-Amino-5-chloro-2-oxo-2′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-5′-carbonitrile79
Isatin3-Aminopyrazole6'-Amino-2-oxo-2',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrileNot Specified

Chemical Modifications and Diversification Strategies for the Pyrido[3,4-b]indole System

The C1 and C3 positions of the β-carboline core are common sites for chemical modification to generate diverse analogs. A facile two-step synthesis allows for the introduction of various substituents at the C3 position of the 9H-pyrido[3,4-b]indol-1(2H)-one skeleton. nih.govresearchgate.net This method involves the N-oxidation of a 3-substituted β-carboline followed by a regioselective rearrangement in acetic anhydride (B1165640) and subsequent hydrolysis. nih.govresearchgate.net This approach has been successfully applied to starting materials with electron-withdrawing groups at the C3 position, such as 3-ethoxycarbonyl-β-carboline and 3-cyano-β-carboline, yielding the corresponding 3-substituted β-carbolinones in good yields. nih.gov

Furthermore, the Morita-Baylis-Hillman (MBH) reaction provides a powerful tool for C-C bond formation at the C3 position. nih.gov Starting from 3-formyl-9H-pyrido[3,4-b]indole derivatives, the MBH reaction with various activated alkenes like acrylonitrile (B1666552) and acrylates introduces functionalized side chains. nih.gov This reaction is catalyzed by a tertiary amine, such as DABCO, and can be performed under neat conditions. nih.gov

Table 2: Examples of C3-Substituted β-Carbolinone Derivatives

Starting 3-Substituted β-CarbolineResulting 3-Substituted β-CarbolinoneYield (%)
3-Ethoxycarbonyl-β-carboline3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one85
3-Hydroxymethyl-β-carboline3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one82
3-Cyano-β-carboline3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one78
β-Carboline-3-carbohydrazide9H-pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide75
3-(N-methylcarbamoyl)-β-carboline3-(N-methylcarbamoyl)-9H-pyrido[3,4-b]indol-1(2H)-one67

The synthesis of N9-substituted analogs can be achieved through various alkylation or arylation reactions. For instance, the synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole has been reported, demonstrating the introduction of an entire phenylamine moiety at this position. scbt.com

Table 3: Comparison of Reactivity in MBH Reaction based on N9-Substitution

N9-SubstituentStarting CompoundReactivity in MBH Reaction
-H3-Formyl-1-phenyl-9H-pyrido[3,4-b]indoleStandard reactivity
-EthylN-Ethyl derivative of 3-formyl-1-phenyl-9H-pyrido[3,4-b]indoleIncreased affinity

Spiro-fused heterocyclic systems represent a unique three-dimensional chemical space and are of great interest in medicinal chemistry. The synthesis of spiro[indoline-3,4'-piperidin]-2-ones has been reported, showcasing the construction of a spirocyclic system fused to an indole core. researchgate.net While not directly a pyrido[3,4-b]indole, this illustrates the synthetic strategies applicable to creating spiro-fused indole-based scaffolds.

More directly related, multi-component reactions are a powerful tool for constructing spiro-fused pyrido[3,4-b]indole systems. beilstein-journals.org For example, a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another approach involves the 1,3-dipolar cycloaddition between isatins, pipecolic acid, and an electron-deficient alkene to form spiro[indoline-3,3′-indolizine]s with high regio- and stereospecificity. nih.gov The synthesis of spiro[indoline-3,2′-pyrroles] has also been achieved through a three-component reaction of isatins, α-amino acids, and phenylpropiolic acid esters under catalyst-free conditions. rsc.org

A notable example is the one-pot, three-component synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives from isatins, malononitrile, and aminopyrazoles. researchgate.net This method is efficient and environmentally friendly, providing access to a range of spiro compounds with potential biological activities. researchgate.net

Table 4: Examples of Synthesized Spiro-fused Pyrido[3,4-b]indole Analogs

Spiro SystemSynthetic MethodKey Reactants
Spiro[dihydropyridine-oxindole]Three-component reactionArylamine, Isatin, Cyclopentane-1,3-dione
Spiro[indoline-3,3′-indolizine]1,3-Dipolar cycloadditionIsatin, Pipecolic acid, Alkene
Spiro[indoline-3,2′-pyrrole]Three-component reactionIsatin, α-Amino acid, Phenylpropiolic acid ester
Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]Three-component reactionIsatin, Malononitrile, Aminopyrazole

The strategy of creating hybrid molecules by incorporating other heterocyclic moieties onto the pyrido[3,4-b]indole framework is a common approach to explore new chemical space and biological activities. Pyridine itself is a key pharmacophore, and its incorporation into fused heterocyclic systems has led to the development of compounds with a range of biological effects. nih.gov

One method to achieve this is through the condensation of a pre-functionalized pyrido[3,4-b]indole with another heterocyclic precursor. For example, the condensation of a tetrahydropyrido[4,3-b]indol-3-one with 2-chlorobenzaldehyde (B119727) under microwave irradiation yields a 4-(2-chlorobenzyl)-3-oxo-γ-carboline, which is an isomer of the β-carboline system. nih.gov

The synthesis of hybrid conjugates can also be achieved through multi-component reactions. The one-pot synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] is a prime example where a pyrazole (B372694) ring is fused to the pyridine part of the pyridoindole system. nih.gov This creates a novel heterocyclic conjugate with a complex and rigid structure.

Table 5: Examples of Hybrid Pyrido[3,4-b]indole Conjugates

Incorporated HeterocycleSynthetic StrategyResulting Hybrid System
PyrazoleMulti-component reactionSpiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]
Substituted Benzyl (B1604629) groupCondensation reaction4-(2-Chlorobenzyl)-3-oxo-γ-carboline

Iv. Structure Activity Relationship Sar Investigations for 6 Chloro 9h Pyrido 3,4 B Indol 3 Amine Derivatives

Impact of Substituents at Position 6 on Biological Activity

Position 6 on the β-carboline ring is a critical site for modification, with substituents directly influencing potency and selectivity. In studies of pyrido[3,4-b]indoles as anticancer agents, the nature of the substituent at C6 has a significant impact on antiproliferative activity. For instance, a methoxy (B1213986) group at C6 has been shown to enhance anticancer activity, though it is not strictly essential. nih.gov The removal of the methoxy group can lead to a retention of moderate activity, but replacing it with other groups like a methyl (CH3) or a cyano (CN) group can cause a sharp decrease in potency. nih.gov

In the context of GABAA/benzodiazepine receptor ligands, SAR studies have demonstrated that large substituents at position 6 are generally well-tolerated. nih.gov This is thought to be because these groups project into a specific extracellular region of the receptor. nih.govnih.gov The introduction of bulky groups, such as acetylenyl or even bivalent ligands, at this position has been explored to enhance selectivity, particularly for the α1 subtype of the receptor. nih.gov

Substituent at C6Observed Effect on Biological ActivityTarget/ContextCitation
-OCH3 (Methoxy)Enhances antiproliferative activity.Anticancer (MDM2 Target) nih.govnih.gov
-H (Hydrogen)Moderately active, but less potent than methoxy.Anticancer (Pancreatic cell lines) nih.gov
-CH3 (Methyl)Sharp drop in antiproliferative activity.Anticancer nih.gov
-CN (Cyano)Drastic reduction in antiproliferative activity.Anticancer nih.gov
Large/Bulky Groups (e.g., Acetylenyl)Well-tolerated and can enhance receptor subtype selectivity.GABAA/Benzodiazepine Receptors nih.gov

Role of Amine Functionalization at Position 3 in Modulating Pharmacological Profiles

The amine group at position 3 is a key feature for many biologically active pyrido[3,4-b]indoles. Functionalization at this position can significantly modulate the pharmacological profile of the molecule. For example, in a series of related γ-carbolines (pyrido[4,3-b]indoles), the 3-amino group was found to be crucial for the inhibitory activity on DNA repair mechanisms in E. coli. nih.gov

In the context of GABAA/benzodiazepine receptor ligands, substituents at position 3 are believed to engage in specific stereo-interactions within a lipophilic pocket of the receptor. nih.govnih.gov The nature of the substituent, such as a tert-butyl ester, has been shown to be important for high-affinity binding. nih.gov The modification of this position is a common strategy to alter the efficacy and selectivity of these compounds. For instance, the development of 3-(1,2,3-triazol-4-yl)-β-carbolines and 3-(1H-tetrazol-5-yl)-β-carbolines has yielded derivatives with distinct anticancer activity profiles against different colon cancer cell lines. nih.gov This highlights that the electronic and steric properties of the C3-substituent play a pivotal role in target interaction.

Functionalization at C3Observed Effect on Biological ActivityTarget/ContextCitation
-NH2 (Amine)Essential for inhibition of DNA repair.DNA Repair in E. coli nih.gov
-COOtBu (tert-butyl ester)High-affinity binding, acts as a "near GABA neutral antagonist".GABAA/Benzodiazepine Receptors nih.gov
-TriazolylShows specific anticancer activity profiles.Anticancer (Colon cancer cells) nih.gov
-TetrazolylShows different anticancer activity profiles compared to triazolyl derivatives.Anticancer (Colon cancer cells) nih.gov

Influence of C1 Substitutions on Target Interactions and Efficacy

The C1 position of the pyrido[3,4-b]indole core is another key site for structural modification that profoundly influences biological activity. The introduction of various aryl or heteroaryl groups at this position can dramatically alter the compound's efficacy. In one study, combining a 1-naphthyl group at C1 with a methoxy group at C6 resulted in the highest antiproliferative potency against a range of cancer cell lines. nih.govnih.gov

The size and nature of the C1 substituent are critical for fitting into the target's binding pocket. For instance, in antifungal research, C1-substituted acylhydrazone β-carboline analogues demonstrated that halogenated groups were more effective than electron-donating groups. mdpi.com Specifically, compounds with these substitutions showed promising broad-spectrum antifungal activity, in some cases exceeding that of commercial pesticides. mdpi.comnih.gov This suggests that the C1 position can be tailored to achieve specific therapeutic effects, from anticancer to antifungal applications.

Substituent at C1Observed Effect on Biological ActivityTarget/ContextCitation
1-NaphthylHighest antiproliferative potency (when combined with 6-methoxy).Anticancer (MDM2 Target) nih.govnih.gov
Aryl/Heteroaryl GroupsCan be introduced to create potent anticancer agents.Anticancer nih.gov
Acylhydrazone with Halogenated GroupsPromising and broad-spectrum antifungal activity.Antifungal mdpi.com
Acylhydrazone with Electron-Donating GroupsLess potent antifungal activity compared to halogenated analogues.Antifungal mdpi.com

Effects of N9 Substitutions on Reactivity and Biological Activity

The nitrogen atom at position 9 of the indole (B1671886) ring is also a viable point for modification. The presence of an N-H group at this position is often crucial for biological activity, as it can act as a hydrogen bond donor in interactions with target proteins. nih.govnih.gov For example, in studies of pyrido[3,4-b]indoles targeting MDM2, methylation of the N9 nitrogen was found to be detrimental, as it disrupted key hydrogen bonding interactions within the binding site. nih.govnih.govresearchgate.net

However, this is not a universal rule, and the effect of N9 substitution can be context-dependent. In some cases, the introduction of alkyl or benzyl (B1604629) groups at the N9 position has led to an increase in anticancer activity. nih.gov Furthermore, the synthesis of N9-heterobivalent β-carbolines, where two β-carboline units are linked via their N9 positions, has been explored as a strategy to create potent angiogenesis inhibitors with significant antitumor activity. nih.gov This indicates that while the unsubstituted N9-H is often preferred, strategic substitution at this position can lead to novel and potent derivatives.

Substituent at N9Observed Effect on Biological ActivityTarget/ContextCitation
-H (Hydrogen)Important for potent activity, likely involved in hydrogen bonding.Anticancer (MDM2 Target) nih.govnih.gov
-CH3 (Methyl)Drastically reduced antiproliferative activity.Anticancer (MDM2 Target) nih.govnih.gov
Alkyl or Benzyl GroupsIn some series, led to an increase in anticancer activity.Anticancer nih.gov
Heterobivalent LinkersCreation of potent angiogenesis inhibitors with antitumor activity.Anticancer (Angiogenesis Inhibition) nih.gov

Stereochemical Considerations in Structure-Activity Relationships

When substitutions, particularly at the C1 position, introduce a chiral center into the pyrido[3,4-b]indole scaffold, stereochemistry becomes a critical factor in determining biological activity. The different spatial arrangement of substituents in enantiomers can lead to significant differences in their ability to bind to a chiral target, such as a protein or enzyme.

In a study on tricyclic pyridazinone derivatives, which are structurally related to the carboline framework, the separation of enantiomers revealed that one enantiomer, (S)-(-)-2c, was twice as potent as its (R)-(+)-2c counterpart as a STAT3 inhibitor. rsc.org This highlights that the specific three-dimensional orientation of the molecule is crucial for optimal interaction with the target protein. Although detailed stereochemical studies specifically for 6-chloro-9H-pyrido[3,4-b]indol-3-amine derivatives are not extensively reported in the provided context, the principles observed in related heterocyclic systems strongly suggest that the stereochemistry at any chiral center would be a key determinant of efficacy and target selectivity. Therefore, the development of stereoselective syntheses and the evaluation of individual enantiomers are essential steps in the optimization of chiral pyrido[3,4-b]indole derivatives as therapeutic agents.

V. Computational Chemistry and Molecular Modeling of 6 Chloro 9h Pyrido 3,4 B Indol 3 Amine and Its Analogs

Quantum Chemical Calculations for Chemical Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the chemical reactivity and stability of molecules like 6-chloro-9H-pyrido[3,4-b]indol-3-amine. Methods such as Density Functional Theory (DFT) and semi-empirical calculations (e.g., AM1 and PM3) are employed to determine various electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For instance, semi-empirical calculations on parent β-carboline structures and their chloro-derivatives have been used to predict their reactivity based on HOMO-LUMO energy differences and charge density. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for predicting how the molecule will interact with biological receptors or other reactants. In the case of this compound, the nitrogen atoms of the pyridine (B92270) ring and the exocyclic amine, along with the chlorine atom, would represent key sites of varying electrostatic potential, guiding intermolecular interactions.

Table 1: Calculated Quantum Chemical Descriptors for Representative Heterocyclic Compounds Note: This table presents example data for related heterocyclic structures to illustrate the typical output of quantum chemical calculations, as specific data for this compound is not readily available in the cited literature.

DescriptorDescriptionExample Value (Illustrative)
EHOMO (eV)Highest Occupied Molecular Orbital Energy-6.2 eV
ELUMO (eV)Lowest Unoccupied Molecular Orbital Energy-1.5 eV
Energy Gap (ΔE in eV)Difference between LUMO and HOMO energies4.7 eV
Dipole Moment (Debye)Measure of the polarity of the molecule2.5 D

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This technique is instrumental in identifying potential biological targets for β-carboline analogs and elucidating their mechanism of action at the molecular level. The β-carboline scaffold is known to interact with various targets, including cyclin-dependent kinases (CDKs), DNA gyrase, and topoisomerases. mdpi.comresearchgate.net

The docking process involves placing the ligand (e.g., a this compound analog) into the binding site of a target protein whose three-dimensional structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol, with more negative values indicating stronger binding.

Studies on various β-carboline derivatives have demonstrated their ability to bind to the ATP-binding pocket of kinases or to intercalate into DNA. nih.govscielo.br For example, docking studies of β-carboline analogs against DNA gyrase revealed strong binding affinities, with specific hydrogen bond and hydrophobic interactions stabilizing the complex. researchgate.netikm.org.my The binding mode often involves hydrogen bonds between the pyridine nitrogen or other substituents and key amino acid residues in the active site (e.g., Val71), as well as π-π stacking interactions between the planar β-carboline ring system and aromatic residues like phenylalanine. mdpi.comikm.org.my

Table 2: Example Molecular Docking Results for β-Carboline Analogs Against Various Targets This table compiles representative data from multiple studies to illustrate the application of molecular docking to this class of compounds.

Compound ClassTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
β-Carboline derivativeDNA Gyrase (1AJ6)-9.4Val71 researchgate.net
Harmine AnalogHaspin KinaseN/A (IC50 used)Not specified nih.gov
β-Carboline derivativeCDK2 (1AQ1)Not specifiedNot specified mdpi.com
o-Chlorophenyl β-CarbolineDNA (1BNA)-7.5 to -8.0 (Range)Minor groove binding scielo.br

Structure-Based Drug Design Approaches for Lead Optimization

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the ligand-target complex, often obtained from molecular docking or crystallography, to guide the optimization of lead compounds. The goal is to design new analogs with improved potency, selectivity, and pharmacokinetic properties.

For the β-carboline scaffold, SBDD has been effectively used, particularly in the development of kinase inhibitors. nih.gov For instance, after identifying the β-carboline harmine as a moderate haspin kinase inhibitor, researchers used in silico docking to guide the design of new analogs. nih.gov This computational insight led to the synthesis of derivatives with a tethered primary amine at the N9 position, which significantly increased inhibitory potency. nih.gov

Similarly, a combination of ligand-based pharmacophore design and structure-based docking was used to develop novel and selective DYRK1A inhibitors from the β-carboline class. researchgate.net The computational model helped identify that a methoxy (B1213986) group at the C7 position was essential for activity, while halogen substitutions on the indole (B1671886) ring could be explored to enhance binding. researchgate.net This rational design approach allows medicinal chemists to focus on modifications that are most likely to result in favorable interactions with the target, such as forming additional hydrogen bonds, enhancing hydrophobic contacts, or displacing unfavorable water molecules from the binding site. The process is iterative, with newly synthesized compounds being tested and their binding modes analyzed computationally to inform the next round of design.

Prediction of ADME-Related Properties through Computational Methods

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational methods are now routinely used in the early stages of drug discovery to predict these properties, helping to identify and eliminate candidates that are likely to fail later due to poor pharmacokinetics. nih.gov

For this compound and its analogs, in silico tools can predict a range of ADME parameters. Lipinski's Rule of Five is a commonly used filter to assess "drug-likeness" based on properties like molecular weight (MW < 500), lipophilicity (LogP < 5), number of hydrogen bond donors (< 5), and acceptors (< 10). Studies on various β-carboline analogs have shown that they generally demonstrate favorable drug-likeness properties and adhere to Lipinski's rules. researchgate.netikm.org.my

Other important properties that can be predicted include aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, ADME profiling of β-carboline analogs has been used to predict high GI absorption and potential inhibition of specific CYP isoforms like CYP2D6. ikm.org.mynih.gov These predictions are critical for flagging potential liabilities, such as poor absorption or drug-drug interactions, early in the design process.

Table 3: Predicted ADME Properties for a Representative β-Carboline Analog This table shows typical parameters evaluated during in silico ADME profiling. Data is illustrative based on findings for related compounds. researchgate.netnih.gov

ADME PropertyPredicted Value/OutcomeSignificance
Molecular Weight< 500 g/molFavorable for absorption (Lipinski's Rule)
LogP (Lipophilicity)< 5Balanced solubility/permeability (Lipinski's Rule)
Hydrogen Bond Donors< 5Favorable for membrane permeability (Lipinski's Rule)
Hydrogen Bond Acceptors< 10Favorable for membrane permeability (Lipinski's Rule)
Gastrointestinal (GI) AbsorptionHighGood potential for oral bioavailability
Blood-Brain Barrier (BBB) PermeantYes/No (Varies)Indicates potential for CNS activity or side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Topological Polar Surface Area (TPSA)20-130 ŲInfluences cell permeability

Vi. Mechanistic Investigations of 6 Chloro 9h Pyrido 3,4 B Indol 3 Amine Action

Elucidation of Molecular Targets and Downstream Signaling Pathways

Specific molecular targets for 6-chloro-9H-pyrido[3,4-b]indol-3-amine have not been identified in the reviewed scientific literature. Consequently, the downstream signaling pathways that may be modulated by its activity remain unknown.

DNA Interaction Mechanisms (e.g., Intercalation and Topoisomerase Inhibition)

There is no available data from studies investigating the potential for this compound to interact with DNA, either through intercalation, groove binding, or through the inhibition of associated enzymes like topoisomerases.

Enzyme Inhibition Kinetics and Binding Analysis

No studies detailing the enzyme inhibition kinetics or specific binding analyses for this compound could be located. Therefore, data tables of inhibition constants (Kᵢ), IC₅₀ values, or binding affinities for specific enzymes cannot be provided.

Cellular Signaling Pathway Modulation and Phenotypic Effects

Direct evidence of this compound's effect on cellular signaling pathways and the resulting cellular phenotypes is not present in the available literature. Research has not yet characterized its influence on processes such as cell cycle progression, apoptosis, or other cellular behaviors.

Viii. Analytical Methodologies for Research and Characterization of 6 Chloro 9h Pyrido 3,4 B Indol 3 Amine

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 6-chloro-9H-pyrido[3,4-b]indol-3-amine is not widely published in publicly accessible literature, the expected spectral features can be inferred from related β-carboline structures.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the pyrido[3,4-b]indole core, with their chemical shifts and coupling constants influenced by the positions of the chloro and amine substituents. The protons of the amine group (-NH₂) and the indole (B1671886) N-H would also present characteristic signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms would resonate at different fields compared to the unsubstituted carbons of the aromatic rings. While specific data is not available, analysis of related compounds, such as 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-ones, reveals characteristic shifts for the core structure which would be modulated by the specific substituents of the target compound. mdpi.comresearchgate.net

Interactive Data Table: Predicted NMR Data Ranges for this compound (Note: These are estimated ranges based on general principles and data from similar compounds. Actual experimental values may vary.)

NucleusPredicted Chemical Shift (ppm)Notes
¹H11.0 - 12.5Indole N-H proton, typically a broad singlet.
¹H7.0 - 8.5Aromatic protons on the pyridyl and benzene (B151609) rings.
¹H5.0 - 6.0Amine (-NH₂) protons, often a broad singlet.
¹³C110 - 150Aromatic carbons of the tricyclic system.
¹³C95 - 120Carbons influenced by the chloro and amine groups.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

For this compound (C₁₁H₈ClN₃), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum would be characteristic of the β-carboline scaffold, with potential cleavages of the pyridine (B92270) and indole rings. Studies on related β-carbolines can offer insights into these fragmentation pathways. google.com The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for both the indole and the primary amine groups, typically in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C-C and C-H vibrations would also be present. The C-Cl stretch would likely appear in the fingerprint region at lower wavenumbers. Data from similar structures, like 3-substituted β-carbolinones, show characteristic peaks for the core ring system. mdpi.comresearchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Indole)~3400Stretching
N-H (Amine)3300 - 3500Asymmetric & Symmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C=N, C=C (Aromatic)1500 - 1650Stretching
C-N1200 - 1350Stretching
C-Cl600 - 800Stretching

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. The β-carboline core is known to be chromophoric and fluorescent.

The UV-Vis spectrum of this compound would display characteristic absorption maxima (λ_max) due to the π-electron system of the aromatic rings. The positions of these maxima can be influenced by solvent polarity and pH.

Furthermore, many pyrido[3,4-b]indole derivatives exhibit fluorescence, emitting light after being excited by UV radiation. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is also sensitive to the molecular environment. These properties are useful for both structural characterization and in studying interactions with other molecules.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of the target compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method would typically be employed.

In such a setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector set at one of its absorption maxima. While a specific, validated HPLC method for this compound is not publicly detailed, methods for related β-carbolines have been developed and could be adapted. google.com The development of a robust HPLC method is crucial for quality control and for studying the compound's stability and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely used analytical technique for the separation, detection, and identification of chemical compounds in complex mixtures. nih.govresearchgate.net Its high sensitivity and selectivity make it particularly suitable for the analysis of trace amounts of substances like this compound. The coupling of liquid chromatography with mass spectrometry allows for the physical separation of the target analyte from other components in a sample, followed by its highly specific detection based on its mass-to-charge ratio (m/z). nih.gov

In a typical LC-MS analysis, the sample containing the analyte is first dissolved in a suitable solvent and injected into the LC system. The LC column, packed with a stationary phase, separates the components of the sample based on their differential interactions with the stationary and mobile phases. For pyridoindole derivatives, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.govnih.gov The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid, can be varied (gradient elution) to achieve optimal separation. nih.gov

Following separation in the LC column, the eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it is a soft ionization method that typically produces protonated molecular ions [M+H]⁺, minimizing fragmentation. nih.gov The mass analyzer then separates these ions based on their m/z ratio, generating a mass spectrum that provides the molecular weight of the analyte. For enhanced specificity, tandem mass spectrometry (MS/MS) can be utilized, where the specific molecular ion is isolated, fragmented, and the resulting fragment ions are detected. nih.gov This process provides a structural fingerprint of the molecule, confirming its identity with a high degree of confidence.

The combination of retention time from the LC and the mass spectral data from the MS provides two independent parameters for the unequivocal identification of this compound. nih.gov

Table 1: Illustrative LC-MS Parameters for Aromatic Amine Analysis

ParameterTypical ConditionsPurpose
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Separates the analyte from other components based on polarity.
Mobile Phase AWater with 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidOrganic component of the mobile phase.
Flow Rate0.2 - 0.5 mL/minControls the speed of the mobile phase through the column.
Column Temperature25 - 40 °CAffects separation efficiency and retention times. nih.gov
Injection Volume1 - 10 µLVolume of sample introduced into the system. nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte molecules for MS detection.
Scan ModeFull Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)Full scan detects all ions in a range; SIM/MRM offers higher sensitivity for target analytes. nih.gov
Capillary Voltage3000 - 5000 VVoltage applied to the ESI needle to facilitate ionization. nih.gov
Source Temperature150 - 350 °CTemperature of the ion source to aid desolvation.
Collision GasArgon or NitrogenUsed for fragmentation in MS/MS experiments. nih.gov

Crystallographic Analysis for Definitive Structural Elucidation

The process begins with the growth of a high-quality single crystal of the compound, which is a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. researchgate.net

By systematically rotating the crystal and collecting the diffraction data, a complete dataset is obtained. This data is then processed using complex mathematical algorithms (Fourier transforms) to generate an electron density map of the molecule. researchgate.net From this map, the positions of the individual atoms in the crystal's unit cell can be determined. The final structural model is refined to best fit the experimental diffraction data, resulting in a detailed picture of the molecular architecture. nih.govresearchgate.net

For a molecule like this compound, crystallographic analysis would confirm the planarity of the pyrido[3,4-b]indole ring system, the precise locations of the chlorine atom at position 6 and the amine group at position 3, and the bond distances and angles between all constituent atoms. mdpi.comresearchgate.net Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.gov This level of structural detail is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Table 2: Representative Crystallographic Data for a Pyrido[3,4-b]indole Derivative

ParameterExample DataDescription
Crystal Data
Chemical FormulaC₁₁H₈ClN₃ (Hypothetical)The elemental composition of the molecule.
Formula Weight217.66 (Hypothetical)The mass of one mole of the substance.
Crystal SystemMonoclinicA crystal system defined by three unequal axes with one oblique angle. researchgate.net
Space GroupP2₁/cDescribes the symmetry elements of the crystal lattice. researchgate.net
Unit Cell Dimensions
a (Å)10.678 (8)Length of the 'a' axis of the unit cell. researchgate.net
b (Å)8.095 (6)Length of the 'b' axis of the unit cell. researchgate.net
c (Å)17.903 (14)Length of the 'c' axis of the unit cell. researchgate.net
β (°)98.10 (5)The angle between the 'a' and 'c' axes. researchgate.net
Volume (ų)1532.2 (2)The volume of the unit cell. researchgate.net
Z4The number of molecules in the unit cell. researchgate.net
Data Collection & Refinement
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for diffraction. researchgate.net
Temperature (K)296The temperature at which the diffraction data was collected. researchgate.net
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental data.

Note: The data in this table are illustrative and based on published structures of related pyrido[3,4-b]indole compounds for demonstrative purposes. mdpi.comresearchgate.net

Ix. Future Research Directions and Therapeutic Lead Optimization for 6 Chloro 9h Pyrido 3,4 B Indol 3 Amine Derivatives

Advancements in Synthetic Strategies for Novel and Diverse Analogs

The generation of novel and structurally diverse analogs of the 6-chloro-9H-pyrido[3,4-b]indol-3-amine framework is fundamental to exploring its therapeutic potential. Researchers are continuously developing more efficient and versatile synthetic routes to access a wider range of derivatives.

One established method for creating new β-carboline derivatives involves the Pictet-Spengler reaction, which condenses tryptamines with various aldehydes, followed by an oxidation step. nih.gov Microwave-assisted one-pot coupling conditions have also been employed to streamline this process. nih.gov A mild and efficient two-step synthesis has been described for producing 3-substituted β-carbolinone derivatives from the corresponding 3-substituted β-carbolines. researchgate.netdntb.gov.ua

More advanced strategies are also being explored. For instance, metal-catalyzed cyclotrimerization reactions, using catalysts like Rh(I) and Pd(0), have been reported for the synthesis of annulated pyrido[3,4-b]indoles. nih.gov These methods allow for the construction of complex, multi-ring systems fused to the core pyridine (B92270) scaffold. nih.gov The Rh(I)-catalyzed pathway is noted for being high-yielding and modular, while a one-pot Pd(0)-catalyzed tandem Sonogashira-desilylation-cyclotrimerization strategy also provides good yields, though it can be more sensitive to electron-withdrawing groups. nih.gov

Furthermore, functionalization at different positions of the pyrido[3,4-b]indole ring is a key focus. The Morita–Baylis–Hillman (MBH) reaction has been successfully used for the C-3 functionalization of 3-formyl-1-aryl-9H-pyrido[3,4-b]indole derivatives, leading to the generation of C-3-substituted β-carboline MBH adducts. nih.gov These advancements in synthetic chemistry are crucial for creating libraries of novel analogs with varied substituents, which can then be screened for enhanced biological activity and improved pharmacokinetic profiles.

Exploration of Undiscovered Biological Targets and Disease Indications

While pyrido[3,4-b]indole derivatives have shown significant promise as anticancer agents, future research will aim to uncover new biological targets and expand their therapeutic applications to other diseases. nih.govresearchgate.net

Currently, a major focus has been on their role as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. nih.govnih.govresearchgate.net Computational modeling has suggested that the pyrido[3,4-b]indole class of compounds can bind to MDM2, and this has been a driving force for the synthesis of new derivatives. nih.govresearchgate.net These compounds have shown potent, broad-spectrum anticancer activity against aggressive cancers like metastatic pancreatic cancer, triple-negative breast cancer, and melanoma. nih.govnih.gov A notable mechanistic feature is the induction of a selective G2/M cell cycle phase arrest. nih.govresearchgate.net

Beyond cancer, there is potential for these compounds in other therapeutic areas. For example, some β-carboline derivatives have been investigated for their effects on neurochemical receptors and ion channels, suggesting possible applications in neurological disorders. nih.gov Additionally, research into related indole (B1671886) structures has revealed a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. mdpi.comnih.gov For instance, novel indole derivatives have been identified that suppress the Hedgehog signaling pathway, which is implicated in certain cancers and can be a target for overcoming drug resistance. nih.gov

The antifilarial activity of 1,3-disubstituted-9H-pyrido[3,4-b]indoles has also been explored, identifying them as potential lead compounds for treating filariasis. nih.gov Specifically, the presence of a carbomethoxy group at position-3 and an aryl substituent at position-1 in β-carbolines has been shown to enhance antifilarial activity. nih.gov

Future research will likely involve high-throughput screening of diverse pyrido[3,4-b]indole libraries against a wide array of biological targets to identify novel activities and disease indications.

Integrated Computational and Experimental Approaches for Enhanced Compound Design

The integration of computational modeling with experimental synthesis and biological evaluation is becoming an indispensable strategy for accelerating the drug discovery process for pyrido[3,4-b]indole derivatives. In silico methods play a crucial role in predicting the binding of these compounds to their targets and in designing new analogs with improved potency and selectivity. mdpi.com

Computational docking studies have been instrumental in understanding the structure-activity relationships (SAR) of these compounds. For example, docking of pyrido[3,4-b]indole derivatives at the MDM2 binding site has revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory activity. nih.govresearchgate.net These insights guide the rational design of new compounds; for instance, it was found that an N9-methyl group could disrupt important binding interactions. nih.govresearchgate.net

Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are other powerful computational tools being used. mdpi.com These methods help to identify the essential structural features required for biological activity and to build predictive models that can guide the synthesis of more potent compounds. mdpi.com Virtual screening of large chemical databases using these models can also help to identify new potential hits. mdpi.com

The synergy between computational predictions and experimental validation is a key theme. For instance, compounds designed based on computational modeling to bind to MDM2 were synthesized and then tested for their antiproliferative activity against a range of human cancer cell lines, confirming the predictions. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing is crucial for the efficient development of new therapeutic leads.

Development of Next-Generation Pyrido[3,4-b]indol-3-amine Based Therapeutic Leads

The ultimate goal of the ongoing research is to develop next-generation therapeutic leads based on the this compound scaffold that exhibit superior efficacy, selectivity, and drug-like properties. This involves a multi-pronged approach that builds upon the advancements in synthesis, biological understanding, and computational design.

A key aspect of developing next-generation leads is the establishment of clear structure-activity relationships (SAR). Studies have already shown that substitutions at various positions on the pyrido[3,4-b]indole core can significantly impact antiproliferative activity. For example, a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 resulted in a compound with high potency against several cancer cell lines. nih.govnih.gov

Future work will involve the systematic exploration of the chemical space around the this compound core. This will include the synthesis and evaluation of derivatives with a wide variety of substituents at different positions to fine-tune their biological activity and pharmacokinetic properties. The goal is to identify compounds with potent activity against specific targets while minimizing off-target effects.

The development of hybrid molecules, which combine the pyrido[3,4-b]indole scaffold with other pharmacologically active moieties, is another promising strategy. For instance, hybrid molecules incorporating a piperazine (B1678402) moiety have been designed and shown to have potential as anti-leishmanial agents. aablocks.com

The table below summarizes some of the key research findings for derivatives of the pyrido[3,4-b]indole scaffold, highlighting their potential as therapeutic leads.

Compound/Derivative ClassKey Research FindingPotential Therapeutic Application
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleExhibited the highest potency with IC50 values in the nanomolar range against breast, colon, melanoma, and pancreatic cancer cells. nih.govresearchgate.netAnticancer
Pyrido[3,4-b]indole derivativesShowed potent, broad-spectrum anticancer activity and selectivity towards cancer cells over normal cells. nih.govnih.govAnticancer
1,3-disubstituted-9H-pyrido[3,4-b]indolesDemonstrated significant macrofilaricidal and microfilaricidal activity in vivo. nih.govAntifilarial
9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivativesHybrid molecules with piperazine showed potential as anti-leishmanial agents. aablocks.comAnti-leishmanial

As research progresses, the focus will be on advancing the most promising lead compounds through preclinical and eventually clinical development, with the hope of translating the therapeutic potential of the pyrido[3,4-b]indole scaffold into new medicines for a variety of diseases.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-9H-pyrido[3,4-b]indol-3-amine?

The synthesis of pyridoindole derivatives often involves palladium-catalyzed cross-coupling or cyclization reactions. For example:

  • Pd-catalyzed amidation/cyclization : A method demonstrated for structurally related pyridoindoles involves coupling halogenated precursors with amine donors under Pd(OAc)₂ catalysis (e.g., 6-chloro-9H-pyrido[3,4-b]indole synthesis via cyclization of 3-aminopyridine derivatives) .
  • Fischer indolization : This classical approach can generate the indole core, followed by functionalization at the 3-position with amines .

Q. Key considerations :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitor reaction progress using TLC or LC-MS to avoid over-substitution.

Q. How can NMR spectroscopy characterize the structural integrity of this compound?

1H NMR is critical for confirming the pyridoindole scaffold and substitution pattern. For the parent compound (6-chloro-9H-pyrido[3,4-b]indole), typical signals include:

Proton Positionδ (ppm)MultiplicityIntegration
H-1 (NH)11.78s (broad)1H
H-48.92d (J=1.1 Hz)1H
H-58.33d (J=5.2 Hz)1H
H-77.62dd (J=8.7 Hz)1H

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (5 mM with gentle warming) . For biological assays, prepare stock solutions in DMSO and dilute in buffer (≤0.1% DMSO final concentration).
  • Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs?

Modify key positions to assess biological activity:

PositionModificationImpactReference Example
3-amineReplace with –OH, –OCH₃Alters H-bonding and solubility
6-chloroSubstitute with –F, –BrModulates electron density and binding affinity
Pyrido ringFuse with additional heterocyclesEnhances planar rigidity for target engagement

Q. Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Validate purity via HRMS and elemental analysis.
  • Test in enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with IC₅₀ shifts.

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use crystal structures of homologous proteins (e.g., IKKβ for PS-1145 derivatives) to model interactions. The 3-amine group may form H-bonds with catalytic lysine residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents .

Q. Validation :

  • Compare docking scores with experimental IC₅₀ values.
  • Perform MD simulations (100 ns) to assess binding stability .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity issues : Use HPLC-MS to confirm ≥95% purity. Impurities from synthetic byproducts (e.g., dechlorinated analogs) can skew results .
  • Assay conditions : Variations in buffer pH, reducing agents, or cell lines (e.g., HEK293 vs. HeLa) may alter target engagement .

Case study : PS-1145 (a related dihydrochloride salt) shows conflicting IKK inhibition data due to differential solubility in assay buffers .

Q. What advanced analytical methods quantify trace degradation products?

  • UPLC-QTOF-MS : Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Detect degradation products (e.g., oxidative deamination at 3-position) with ppm mass accuracy .
  • X-ray crystallography : Resolve ambiguous NMR signals by growing single crystals (e.g., via vapor diffusion in DMSO/ethanol) .

Q. How to optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments) : Vary Pd catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent (DMF vs. toluene) to maximize yield .
  • Continuous flow chemistry : Reduces side reactions (e.g., dimerization) by controlling residence time and mixing efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.